molecular formula C8H18ClNO2 B1377099 Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride CAS No. 1423034-07-4

Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride

Cat. No.: B1377099
CAS No.: 1423034-07-4
M. Wt: 195.69 g/mol
InChI Key: JHTRDXPAHBVVCV-UHFFFAOYSA-N
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Description

Core Structural Features

The compound has the molecular formula C₈H₁₇NO₂ (with a hydrochloride counterion). Its backbone consists of:

  • Ethyl ester group (CCOO⁻)
  • Butanoate chain with a tertiary carbon (C3) substituted by:
    • A methyl group (-CH₃)
    • A methylamino group (-NHCH₃)
  • Protonated amine (-NH₂⁺) due to the hydrochloride salt

The SMILES notation CCOC(=O)CC(C)(C)NC confirms the connectivity. The methylamino group is attached to the tertiary carbon, creating steric hindrance and influencing molecular conformation.

Stereochemical Considerations

While the compound’s stereochemistry is not explicitly resolved in available data, the tertiary carbon (C3) is chiral. Potential stereoisomers include:

  • R configuration: Methylamino group on the right side
  • S configuration: Methylamino group on the left side

No experimental data on enantiomeric ratios or optical activity is reported in the literature.

Feature Description Source
Molecular Formula C₈H₁₇NO₂ (C₈H₁₈ClNO₂ with HCl)
Molecular Weight 159.23 g/mol (182.63 g/mol with HCl)
Key Functional Groups Ethyl ester, methylamino, tertiary carbon

Properties

IUPAC Name

ethyl 3-methyl-3-(methylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6-8(2,3)9-4;/h9H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTRDXPAHBVVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-07-4
Record name Butanoic acid, 3-methyl-3-(methylamino)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423034-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-methyl-3-(methylamino)butanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride typically involves the esterification of 3-methyl-3-(methylamino)butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride serves as a building block in organic synthesis. It can participate in various chemical reactions, making it valuable for creating complex organic molecules. The compound can undergo:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Transforms the ester group into alcohols.
  • Substitution Reactions : Allows for the replacement of the ester group with other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

In biological research, this compound is studied for its potential effects on biochemical pathways. It may act as an inhibitor or activator of specific enzymes, influencing various metabolic processes. Its role in enzyme interactions makes it a candidate for further studies related to:

  • Enzyme Inhibition : Understanding its impact on metabolic pathways.
  • Protein Interactions : Investigating how it affects protein function and stability .

Medicine

The therapeutic potential of this compound is under investigation, particularly in drug development. Its unique structural characteristics may lead to the discovery of new pharmacological agents targeting specific diseases. Research focuses on:

  • Drug Development : Exploring its use as a precursor or active ingredient in pharmaceuticals.
  • Therapeutic Properties : Assessing its efficacy and safety in clinical applications .

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its applications include:

  • Synthesis of Intermediates : Used as an intermediate in the production of various organic compounds.
  • Chemical Manufacturing : Employed in processes requiring specific chemical properties, enhancing efficiency and product quality .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s tertiary amine and branched alkyl chain distinguish it from linear analogs like Ethyl 3-(methylamino)butanoate. This branching may enhance steric hindrance, affecting receptor binding or metabolic stability . Cyclic analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) introduce conformational rigidity, which could influence pharmacokinetic properties .

Synthesis Complexity :

  • Compounds with Boc-protected amines (e.g., ) require multi-step deprotection, whereas simpler esters (e.g., ) are synthesized via direct routes .

Physicochemical Properties :

  • The target compound’s higher predicted CCS values compared to linear esters suggest a more extended conformation in the gas phase, relevant for ion mobility studies .
  • Methyl esters generally exhibit lower hydrophobicity than ethyl esters, impacting solubility and bioavailability .

Applications :

  • While the target compound lacks explicit therapeutic data, structurally related compounds are used as intermediates in drug development (e.g., local anesthetics like Metabutoxycaine) .

Biological Activity

Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative that features a methylamino group, which may influence its biological interactions. The compound can be synthesized through various methods, typically involving the esterification of the corresponding acid with ethanol in the presence of a catalyst, followed by hydrochloride salt formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Cellular Uptake : The ester linkage in the structure facilitates cellular entry, allowing the compound to reach intracellular targets effectively.
  • Enzyme Interaction : It has been observed to act as an inhibitor or activator of certain enzymes, influencing biochemical pathways critical for cellular function .

Biological Activity

The biological effects of this compound can be summarized as follows:

  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, possibly through inhibition of viral replication mechanisms.
  • Anticancer Effects : Research indicates that the compound may exhibit antitumor properties by interfering with cell division processes, particularly in cancer cells with centrosome amplification .

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
  • Mechanistic Insights : In vitro assays demonstrated that the compound could induce multipolar spindle formation in cancer cells, leading to aberrant mitotic division and cell death. This effect was linked to its ability to disrupt normal microtubule dynamics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration Range (µM)Reference
AntiviralInhibition of replication5 - 50
AnticancerReduced cell viability10 - 100
Enzyme InhibitionModulation of activity1 - 20

Table 2: Mechanistic Studies

Study FocusMethodologyKey FindingsReference
Cell ViabilityMTT AssaySignificant reduction at >10 µM
Microtubule DynamicsImmunofluorescenceInduction of multipolar spindles
Enzyme InteractionBiochemical AssaysSpecific inhibition noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride
Reactant of Route 2
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Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride

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